N-benzyl-2-(3',3'-dimethylspiro[benzo[f]chromene-3,2'-indol]-1'(3'H)-yl)acetamide
Description
N-BENZYL-2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}ACETAMIDE is a complex organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple aromatic rings and a spiro linkage contributes to its stability and reactivity.
Properties
Molecular Formula |
C31H28N2O2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
N-benzyl-2-(3',3'-dimethylspiro[benzo[f]chromene-3,2'-indole]-1'-yl)acetamide |
InChI |
InChI=1S/C31H28N2O2/c1-30(2)26-14-8-9-15-27(26)33(21-29(34)32-20-22-10-4-3-5-11-22)31(30)19-18-25-24-13-7-6-12-23(24)16-17-28(25)35-31/h3-19H,20-21H2,1-2H3,(H,32,34) |
InChI Key |
CVQCSBQNZISGBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC5=CC=CC=C54)CC(=O)NCC6=CC=CC=C6)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these steps include benzyl bromide, acetic anhydride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-BENZYL-2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of N-BENZYL-2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiro[benzo[f]chromene-3,2’-indole] derivatives: These compounds share the spirocyclic core and exhibit similar reactivity and stability.
Benzyl-substituted amides: Compounds with benzyl and amide groups, which may have comparable biological activities and chemical properties.
Dimethyl-substituted aromatic compounds: Molecules with dimethyl groups on aromatic rings, contributing to their stability and reactivity.
Uniqueness
N-BENZYL-2-{3’,3’-DIMETHYL-1’,3’-DIHYDROSPIRO[BENZO[F]CHROMENE-3,2’-INDOL]-1’-YL}ACETAMIDE is unique due to its combination of a spirocyclic structure, multiple aromatic rings, and functional groups. This combination provides a balance of stability, reactivity, and potential biological activity, making it a valuable compound for various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
